6-Amino-1-pyridin-3-YL-hexan-1-one oxime hydrochloride
CAS No.:
Cat. No.: VC16695089
Molecular Formula: C11H18ClN3O
Molecular Weight: 243.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H18ClN3O |
|---|---|
| Molecular Weight | 243.73 g/mol |
| IUPAC Name | N-(6-amino-1-pyridin-3-ylhexylidene)hydroxylamine;hydrochloride |
| Standard InChI | InChI=1S/C11H17N3O.ClH/c12-7-3-1-2-6-11(14-15)10-5-4-8-13-9-10;/h4-5,8-9,15H,1-3,6-7,12H2;1H |
| Standard InChI Key | TWFUKJSOKIFOOQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CN=C1)C(=NO)CCCCCN.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a hexan-1-one backbone substituted at the 1-position with a pyridin-3-yl group and at the 6-position with an amino group. The oxime functional group () is appended to the ketone moiety at the 1-position, while the hydrochloride salt stabilizes the amino group through protonation . The IUPAC name, N-(6-amino-1-pyridin-3-ylhexylidene)hydroxylamine hydrochloride, reflects this arrangement.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 243.73 g/mol |
| IUPAC Name | N-(6-amino-1-pyridin-3-ylhexylidene)hydroxylamine; hydrochloride |
| Standard InChI | InChI=1S/C11H17N3O.ClH/c12-7-3-1-2-6-11(14-15)10-5-4-8-13-9-10;/h4-5,8-9,15H, |
The pyridine ring confers aromaticity and basicity, while the oxime group enhances nucleophilicity, enabling interactions with electrophilic biological targets.
Isomerism and Stereochemical Considerations
Structural analogs, such as the pyridin-2-yl isomer (CAS 1178004-79-9), highlight the importance of regiochemistry in biological activity . The pyridin-3-yl substitution directs the nitrogen lone pair into the ring plane, altering hydrogen-bonding capabilities compared to the 2-yl variant. Enantiomeric purity, as demonstrated in related pyridin-3-yl compounds, critically influences pharmacological profiles .
Synthesis and Industrial Production
Stepwise Synthesis Protocol
Industrial synthesis typically employs continuous flow chemistry to optimize yield and purity. A representative pathway involves:
-
Oxime Formation: Reaction of 1-pyridin-3-yl-hexan-1-one with hydroxylamine hydrochloride under acidic conditions yields the oxime intermediate.
-
Amination: Introduction of the amino group via Gabriel synthesis or reductive amination, followed by hydrochloride salt formation .
Table 2: Synthesis Conditions for Key Steps
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Oxime Formation | NHOH·HCl, EtOH, Δ | 85–90% |
| Reductive Amination | NaBH, MeOH, 0–5°C | 70–75% |
| Salt Formation | HCl (g), EtO | >95% |
Source details analogous procedures for pyridin-3-yl ethanone oxime derivatives, emphasizing temperature control (−10°C to 23°C) to minimize byproducts .
Industrial Scale-Up Challenges
Batch processing limitations, such as exothermic reactions during benzyl bromide addition, are mitigated using continuous flow systems. For example, a 2010 protocol achieved 93% yield for a related oxime by maintaining −12°C and employing anhydrous DMF .
Biological Activity and Mechanism of Action
Enzyme Modulation
The oxime group acts as a metalloenzyme inhibitor, chelating metal ions in active sites. For instance, it disrupts zinc-dependent proteases via coordinate covalent bonding, a mechanism observed in antiviral studies.
Pharmaceutical Applications
Prodrug Development
The hydrochloride salt enhances aqueous solubility (LogP = −0.7) relative to the free base (LogP = 1.2), facilitating oral bioavailability. Patent literature highlights enantiomerically pure analogs (98% ee) with improved pharmacokinetics, as seen in (S)-2-amino-1-(2-isopropylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one hydrochloride .
Table 3: Pharmacokinetic Parameters (Rat Model)
| Parameter | Value (HCl Salt) | Value (Free Base) |
|---|---|---|
| C (μg/mL) | 12.4 | 3.8 |
| T (h) | 4.2 | 1.9 |
| AUC | 58.7 | 14.2 |
Data adapted from demonstrate the hydrochloride salt’s superior plasma exposure.
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